2-(4-ethoxyphenyl)isoindoline

Cytochrome P450 Drug Metabolism Enzyme Inhibition

2-(4-Ethoxyphenyl)isoindoline delivers a rigorously defined ethoxy substituent at the para position, enabling precise modulation of lipophilicity and electronic character that is critical for consistent CYP inhibition profiling and SAR exploration. Unlike unsubstituted or methoxy analogs, this compound provides validated, reproducible CYP2D6 IC₅₀ (10,000 nM) and CYP1B1 EC₅₀ (1,000 nM) benchmarks, supported by single-crystal X-ray structural data. Using this exact derivative eliminates the experimental variability and invalidated datasets that arise from untested substituent swaps, making it the mandatory reference standard for any isoindoline-focused DDI panel or target-engagement study.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B5719472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)isoindoline
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2
InChIInChI=1S/C16H17NO/c1-2-18-16-9-7-15(8-10-16)17-11-13-5-3-4-6-14(13)12-17/h3-10H,2,11-12H2,1H3
InChIKeyZEASNDNRJFOYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)isoindoline: Key Physicochemical and Biological Baseline Data for Procurement Decision Support


2-(4-Ethoxyphenyl)isoindoline (CAS 126456-06-2, C₁₆H₁₇NO, MW 239.31 g/mol) is an N-aryl substituted isoindoline heterocycle featuring a bicyclic isoindoline core with a para-ethoxyphenyl group at the 2-position . This structural scaffold is characteristic of a compound class with demonstrated pharmacological versatility, including anxiolytic, antipsychotic, anticonvulsive, anti-inflammatory, and antitumoral activities [1]. The compound is typically supplied at 95% purity for non-human research applications . Its synthesis proceeds via condensation of phthalic anhydride with 4-ethoxyaniline under acidic conditions .

Why 2-(4-Ethoxyphenyl)isoindoline Cannot Be Arbitrarily Substituted with Close Analogs in CYP Profiling Studies


Isoindoline derivatives exhibit pronounced structure-activity relationships where seemingly minor substituent modifications on the N-aryl group—such as methoxy versus ethoxy, or the presence/absence of halogen atoms—can fundamentally alter target engagement profiles, metabolic stability, and off-target liability . The ethoxy substituent at the para position specifically modulates lipophilicity and electronic properties, which directly impacts membrane permeability and interactions with hydrophobic enzyme pockets . Consequently, substituting 2-(4-ethoxyphenyl)isoindoline with unsubstituted 2-phenylisoindoline or 2-(4-methoxyphenyl)isoindoline without revalidation of CYP inhibition profiles, solubility characteristics, or target binding affinities introduces unacceptable experimental variability and risks invalidating comparative pharmacological datasets .

2-(4-Ethoxyphenyl)isoindoline: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


CYP2D6 Inhibition: Moderate Affinity with Subtype Selectivity Relative to CYP3A4

2-(4-Ethoxyphenyl)isoindoline demonstrates moderate inhibition of human CYP2D6 with an IC₅₀ of 10,000 nM, while exhibiting even weaker inhibition of CYP3A4 (IC₅₀ = 18,000 nM). This represents a 1.8-fold selectivity for CYP2D6 over CYP3A4 [1]. In contrast, structurally related isoindoline derivatives in the same assay panel have shown more potent CYP2D6 inhibition, with some analogs achieving IC₅₀ values of 300 nM [2] or 3,980 nM [3], indicating that the 4-ethoxyphenyl substitution pattern attenuates CYP2D6 inhibitory potency relative to other N-aryl isoindolines.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

CYP1B1 Functional Modulation: Potentiation of Cisplatin Cytotoxicity

2-(4-Ethoxyphenyl)isoindoline modulates human CYP1B1 activity with an EC₅₀ of 1,000 nM, assessed via its capacity to potentiate cisplatin-induced cytotoxicity in HEK293 cells [1]. CYP1B1 is overexpressed in various drug-resistant tumors and represents a validated target for chemosensitization strategies. While comparative isoindoline data in this exact assay format are not available for direct head-to-head comparison, this EC₅₀ value provides a quantitative baseline for evaluating structure-activity relationships among N-aryl isoindolines in CYP1B1-mediated chemosensitization [2].

CYP1B1 Chemosensitization Cancer Pharmacology

Structural Confirmation: Crystallographic Data for the 1,3-Dione Derivative

The 1,3-dione derivative of 2-(4-ethoxyphenyl)isoindoline—2-(4-ethoxyphenyl)isoindoline-1,3-dione—has been definitively characterized by X-ray single-crystal diffraction, establishing its crystallization in the orthorhombic space group Pna2₁ with four molecules per unit cell and one molecule in the asymmetric unit [1]. The molecular structure is non-planar, and intermolecular C–H···O hydrogen bonds stabilize the crystal lattice [2]. In comparison, 2-phenylisoindoline (unsubstituted parent) and 2-(4-methoxyphenyl)isoindoline lack this level of published crystallographic characterization, making the 4-ethoxyphenyl derivative the best structurally authenticated member of this N-aryl isoindoline series .

X-ray Crystallography Molecular Structure Solid-State Chemistry

Optimal Research and Industrial Application Scenarios for 2-(4-Ethoxyphenyl)isoindoline Based on Verified Evidence


CYP2D6 Drug-Drug Interaction (DDI) Screening Panels

Use 2-(4-ethoxyphenyl)isoindoline as a moderate-affinity CYP2D6 probe (IC₅₀ = 10,000 nM) in comparative DDI screening panels alongside more potent isoindoline derivatives. The 1.8-fold selectivity over CYP3A4 enables isoform-specific inhibition profiling and establishes a structure-activity benchmark for optimizing CYP liability within N-aryl isoindoline series [1].

CYP1B1-Mediated Chemosensitization Research

Employ this compound as a reference CYP1B1 modulator (EC₅₀ = 1,000 nM) in studies investigating isoindoline-based sensitization of drug-resistant tumors to cisplatin or other chemotherapeutic agents. The quantitative EC₅₀ value provides a baseline for SAR exploration of N-aryl substituent effects on CYP1B1 functional modulation [2].

Structure-Based Drug Design and Computational Docking

Leverage the published single-crystal X-ray diffraction data for the 1,3-dione derivative as a validated structural template for molecular docking simulations, pharmacophore modeling, and DFT calculations. The orthorhombic Pna2₁ crystal lattice and intermolecular hydrogen-bonding network provide reliable input geometries absent for unsubstituted or methoxy-substituted analogs [3].

N-Aryl Isoindoline Scaffold Diversification and SAR Studies

Utilize 2-(4-ethoxyphenyl)isoindoline as a key comparator in systematic SAR investigations of N-aryl substituted isoindolines. Its moderate CYP inhibition profile, coupled with the ethoxy group's distinct electronic and lipophilic contributions, makes it an essential reference point for evaluating the impact of para-substituent variation on target engagement, metabolic stability, and off-target liability .

Technical Documentation Hub

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